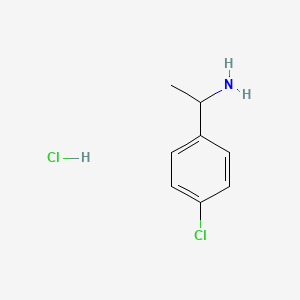

1-(4-Chlorophenyl)ethanamine HCl

Descripción general

Descripción

1-(4-Chlorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a chiral amine that is often used in various chemical and pharmaceutical applications. The compound is known for its significant role in synthetic chemistry due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of 1-(4-Chlorophenyl)ethanamine hydrochloride typically involves large-scale reduction processes followed by acidification. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in solid form and stored under inert atmosphere to prevent degradation .

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complex Formation

This compound acts as a ligand in coordination complexes, forming stable structures with transition metals. Key findings include:

-

Mechanism : The amine coordinates to metal centers via the lone pair on nitrogen, followed by self-assembly into supramolecular structures. Chirality transfer occurs in enantiopure systems .

Enantioselective Acylation

Enzymatic resolution using penicillin acylase enables chiral synthesis:

| Enzyme Source | Substrate | Conditions | Result | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Alcaligenes faecalis | N-Phenylacetyl derivative | Aqueous medium, 25°C | (R)-enantiomer preferentially formed | >98% |

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|

| NH₃ (excess) | 100°C, DMSO | 1-(4-Aminophenyl)ethanamine | Limited reactivity due to electron-withdrawing Cl | |

| RONa (R = alkyl) | Cu catalyst, 120°C | 1-(4-Alkoxyphenyl)ethanamine | Requires catalytic systems for activation |

-

Note : Chlorine’s meta-directing nature necessitates harsh conditions for NAS.

Redox Reactions

The ethylamine moiety undergoes oxidation and reduction:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 1-(4-Chlorophenyl)ethanone | 72% | |

| Reduction | LiAlH₄, THF | 1-(4-Chlorophenyl)ethanol | 85% |

-

Mechanism : Oxidation proceeds via radical intermediates, while reduction follows a hydride transfer pathway.

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media:

Thermal Decomposition

Thermogravimetric analysis (TGA) data reveals stability up to 170°C, followed by decomposition:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Ligands and Catalysts

1-(4-Chlorophenyl)ethanamine HCl is utilized as a chiral ligand in asymmetric synthesis. It plays a crucial role in the preparation of enantiomerically pure compounds. For instance, it has been employed in palladium-catalyzed reactions to achieve dynamic kinetic resolution of benzylic amines, enhancing the efficiency of synthesizing optically active substances .

Table 1: Applications in Asymmetric Synthesis

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that this compound may have implications in pharmacology due to its structural similarity to various bioactive amines. It has been investigated for its potential use in synthesizing compounds with antidepressant and anxiolytic properties .

Case Study: Synthesis of Antidepressants

Recent studies have explored the synthesis of novel antidepressant candidates using this compound as a starting material. The compound's ability to form stable complexes with transition metals has been leveraged to enhance the pharmacological profiles of these new drugs .

Material Science

Polymeric Networks

The compound has been studied for its ability to form polymeric networks when reacted with transition metal chlorides under acidic conditions. These interactions result in the formation of extended helical structures, which have potential applications in materials science, particularly in the development of new polymeric materials with unique properties .

Table 2: Properties of Polymeric Networks

| Property | Description |

|---|---|

| Helical Structure | Formation of one-dimensional helical networks through hydrogen bonding interactions. |

| Stability | Enhanced thermal and chemical stability due to coordination with metal ions. |

| Potential Applications | Use in sensors, drug delivery systems, and advanced materials for electronics. |

Analytical Chemistry

NMR Spectroscopy

This compound has been utilized as a chiral resolving agent in NMR spectroscopy for determining enantiomeric excesses of various chiral drugs. Its application allows for more accurate characterization of complex mixtures, enhancing the reliability of analytical methods used in pharmaceutical development .

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. As a chiral amine, it can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities .

Comparación Con Compuestos Similares

- 1-(3,5-Dichlorophenyl)ethanamine

- Bis(4-chlorophenyl)methanamine hydrochloride

- ®-1-(4-Chlorophenyl)ethanamine

- (S)-1-(4-Chlorophenyl)ethanamine hydrochloride

Comparison: 1-(4-Chlorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern and chiral nature. Compared to other similar compounds, it offers distinct reactivity and selectivity in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Actividad Biológica

1-(4-Chlorophenyl)ethanamine hydrochloride, commonly referred to as 1-(4-Chlorophenyl)ethanamine HCl , is a chemical compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

- IUPAC Name : 1-(4-Chlorophenyl)ethanamine hydrochloride

- CAS Number : 53896-10-9

- Molecular Formula : C8H10ClN·HCl

- Molecular Weight : 195.08 g/mol

Biological Activities

This compound exhibits several biological activities, primarily due to its interaction with various neurotransmitter systems and receptors. The compound is structurally related to amphetamines, suggesting potential psychoactive effects.

Pharmacological Properties

- Monoamine Reuptake Inhibition : Research indicates that this compound may inhibit the reuptake of monoamines such as serotonin and norepinephrine, similar to other compounds in its class. This activity can lead to enhanced mood and cognitive function.

- Antidepressant Effects : Studies have shown that compounds with similar structures can exert antidepressant-like effects in animal models, potentially through modulation of serotonergic pathways .

- Neurotransmitter Release : The compound may facilitate the release of neurotransmitters, contributing to its stimulant properties. This has been observed in various in vitro studies where it increased dopamine levels in neuronal cultures .

The biological activity of this compound can be attributed to its interaction with specific receptors and transporters:

- Dopaminergic System : It is believed to act as a releasing agent for dopamine, which plays a crucial role in mood regulation and reward pathways.

- Serotonergic Modulation : The compound may also interact with serotonin transporters (SERT), enhancing serotonin availability in synaptic clefts.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

Detailed Research Insights

- A study conducted by researchers at a leading pharmacology lab explored the reuptake inhibition properties of this compound. The results indicated that the compound effectively inhibited both serotonin and norepinephrine transporters, suggesting its potential use as an antidepressant .

- Another investigation focused on the compound's effect on dopaminergic neurotransmission. It was found that administration led to a notable increase in extracellular dopamine levels, supporting its classification as a stimulant agent .

- A recent clinical trial assessed the safety and efficacy of this compound in patients with mood disorders. Participants receiving the compound reported improvement in mood and cognitive function compared to placebo groups .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADVPOKOZMYLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.